FURFURYLAMINE, alpha-BENZYL-N-ETHYL-
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Description
"FUR
Scientific Research Applications
Green Chemistry Applications
- Furfurylamine has been utilized in the synthesis of novel benzoxazine monomers, contributing to the development of greener benzoxazines that adhere to the principles of Green Chemistry. This includes the use of renewable feedstocks and safer solvents in synthesis and purification processes (Salum et al., 2018).
Catalysis in Benzylamine Synthesis
- In a study exploring sustainable catalytic methodologies, furfurylamine was involved in the synthesis of a variety of substituted secondary and tertiary benzylamines, highlighting its role in the development of novel, sustainable catalytic methodologies (Yan, Feringa, & Barta, 2016).
Synthesis of Indoles
- Furfurylamine is instrumental in the synthesis of indoles through a domino reaction, demonstrating the diverse reactivity modes of the furan α-carbon atom in one process (Uchuskin et al., 2014).
Bio-Based Thermally Stable Thermosets
- The integration of furfurylamine into bio-based benzoxazine chemistry has been shown to yield thermally stable polymers, highlighting its application in the design of sustainable and eco-friendly chemical products (Froimowicz et al., 2016).
Electrochemical Synthesis
- A novel method for synthesizing furfurylamine by electrochemical reduction has been developed, demonstrating its potential in more efficient and sustainable production processes (Kryukova & Tomilov, 1997).
Catalytic Activity in Chemical Reactions
- Research has explored the use of furfurylamine in the formation of various metal complexes, which exhibit high catalytic activity in chemical reactions like transfer hydrogenation (Kayan et al., 2012).
Biocatalytic Upgrading of Biomass
- The study of transaminases in the amination of furfural and derivatives to access furfurylamines highlights the potential of furfurylamine in the sustainable production of biopolymers and pharmacologically active compounds (Dunbabin et al., 2017).
Beer Aging and Flavor Development
- The role of furfurylamine in beer aging, particularly in the formation of furfuryl ethyl ether and its influence on beer flavor, demonstrates its relevance in food chemistry and quality control (Vanderhaegen et al., 2004).
properties
IUPAC Name |
N-ethyl-1-(furan-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNSQAREZKLGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FURFURYLAMINE, alpha-BENZYL-N-ETHYL- | |
CAS RN |
73839-70-0 |
Source
|
Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: T5OJ BYM2&1R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furfurylamine, alpha-benzyl-N-ethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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